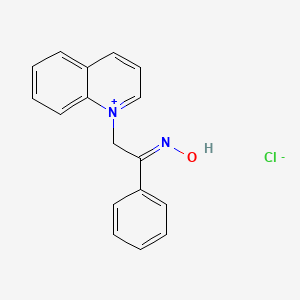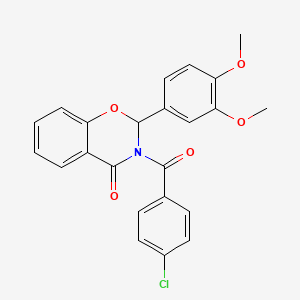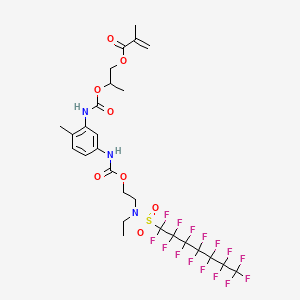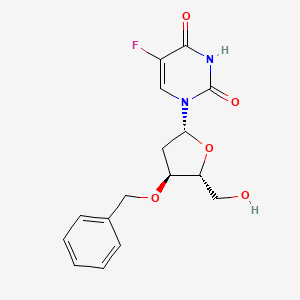
Uridine, 2'-deoxy-5-fluoro-3'-O-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- is a fluorinated uridine derivative. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the fluorine atom and the phenylmethyl group in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available uridine. The process includes protection and deprotection steps to selectively introduce the fluorine atom and the phenylmethyl group. The final product is usually purified using chromatographic techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other fluorinated compounds.
Mécanisme D'action
The mechanism of action of Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- involves its incorporation into DNA, where it inhibits thymidylate synthetase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective as an antineoplastic agent . The molecular targets include thymidylate synthetase and other enzymes involved in nucleotide metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-5-fluorouridine: Another fluorinated uridine derivative with similar antiviral and anticancer properties.
2’-Deoxy-2’-fluoro-3’,5’-bis-O-(phenylmethyl)-5-methyluridine: A compound with additional methyl groups that may alter its chemical and biological properties.
Uniqueness
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- is unique due to the presence of both the fluorine atom and the phenylmethyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
95969-44-1 |
|---|---|
Formule moléculaire |
C16H17FN2O5 |
Poids moléculaire |
336.31 g/mol |
Nom IUPAC |
5-fluoro-1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17FN2O5/c17-11-7-19(16(22)18-15(11)21)14-6-12(13(8-20)24-14)23-9-10-4-2-1-3-5-10/h1-5,7,12-14,20H,6,8-9H2,(H,18,21,22)/t12-,13+,14+/m0/s1 |
Clé InChI |
FFOLVUZLQQMMIP-BFHYXJOUSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)OCC3=CC=CC=C3 |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


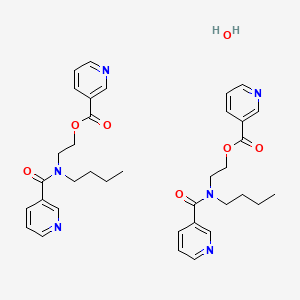
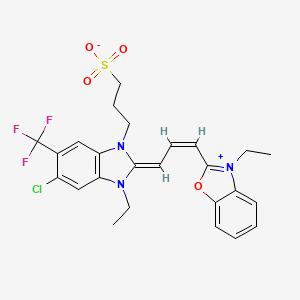

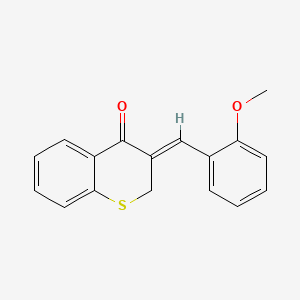
![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
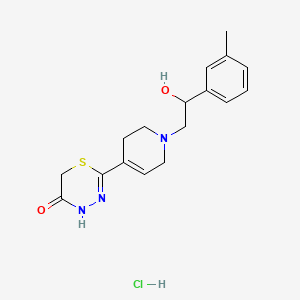
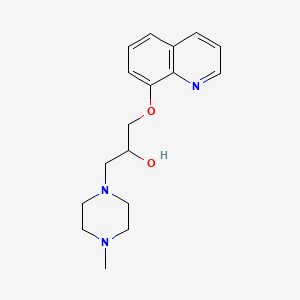
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
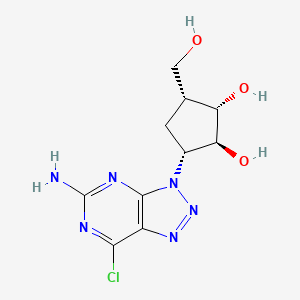
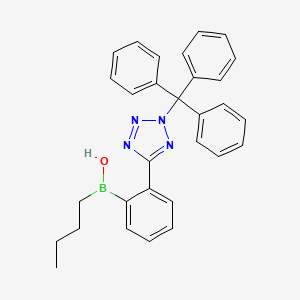
![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
